molecular formula C18H17N5 B12564816 2,7-Bis(2-imidazolinyl)carbazole CAS No. 200205-81-8

2,7-Bis(2-imidazolinyl)carbazole

Cat. No.: B12564816
CAS No.: 200205-81-8
M. Wt: 303.4 g/mol
InChI Key: RJEMZGQNRXWBLB-UHFFFAOYSA-N
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Description

2,7-Bis(2-imidazolinyl)carbazole is a carbazole-based compound functionalized with two imidazoline groups at the 2- and 7-positions of the carbazole core. Carbazole derivatives are widely studied for their optoelectronic properties, including luminescence, charge transport, and stability, making them valuable in organic light-emitting diodes (OLEDs), solar cells, and thermoelectric devices . The substitution of imidazoline groups introduces additional nitrogen-rich heterocycles, which enhance electron-donating capabilities and intermolecular interactions. This structural design is critical for tuning electronic properties such as bandgap, frontier molecular orbital (FMO) energy levels, and solid-state packing efficiency .

Properties

CAS No.

200205-81-8

Molecular Formula

C18H17N5

Molecular Weight

303.4 g/mol

IUPAC Name

2,7-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole

InChI

InChI=1S/C18H17N5/c1-3-13-14-4-2-12(18-21-7-8-22-18)10-16(14)23-15(13)9-11(1)17-19-5-6-20-17/h1-4,9-10,23H,5-8H2,(H,19,20)(H,21,22)

InChI Key

RJEMZGQNRXWBLB-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)C5=NCCN5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(2-imidazolinyl)carbazole typically involves the following steps:

    Starting Material: The synthesis begins with carbazole, a nitrogen-containing aromatic heterocycle.

    Bromination: Carbazole is brominated at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Imidazolinylation: The brominated carbazole is then reacted with imidazoline derivatives under basic conditions, often using a strong base like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for 2,7-Bis(2-imidazolinyl)carbazole are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(2-imidazolinyl)carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The imidazolinyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the imidazolinyl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbazole-2,7-dione derivatives.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of substituted carbazole derivatives with various functional groups.

Scientific Research Applications

2,7-Bis(2-imidazolinyl)carbazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,7-Bis(2-imidazolinyl)carbazole involves its interaction with molecular targets through its imidazolinyl groups. These groups can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The compound may also participate in electron transfer processes due to the electronic properties of the carbazole core, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties
Compound Substituents Key Properties Applications References
2,7-Bis(2-imidazolinyl)carbazole Imidazoline at 2,7-positions High electron density, strong intermolecular H-bonding, tunable bandgap OLEDs, sensors
2,7-Bis(dimesitylboryl)-N-ethyl-carbazole (BCz) Triarylborane at 2,7-positions Blue emission (λmax ~450 nm), ΦPL = 0.85 (solid state) Blue OLED emitters
2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole Pyridinyl-ethynyl at 2,7-positions Extended conjugation, red-shifted absorption (λabs ~380 nm) Optoelectronic films
Poly(2,7-carbazole-dithienyl thiazolothiazole) Copolymer with thiazolothiazole High PCE (~6.2%), good solubility in organic solvents Polymer solar cells
3,9-Carbazole derivatives Substituents at 3,9-positions Reduced conjugation (vs. 2,7-), blue-shifted emission, IP ≈ 5.2 eV Hole transport layers
Key Findings :
  • Electron-Donating vs. Accepting Groups: Imidazoline and pyridinyl groups in 2,7-substituted carbazoles enhance electron donation and π-conjugation compared to triarylborane acceptors (e.g., BCz), which prioritize charge transfer for luminescence . The copolymer with thiazolothiazole demonstrates balanced donor-acceptor interactions, achieving higher power conversion efficiency (PCE) in solar cells than homopolymers .
  • Optical Properties :

    • BCz exhibits intense blue emission (ΦPL = 0.85) due to rigid triarylborane acceptors, whereas imidazoline-substituted carbazoles may show broader emission profiles due to conformational flexibility .
    • Pyridinyl-ethynyl substituents extend conjugation, leading to red-shifted absorption (~380 nm) compared to imidazoline derivatives .
  • Thermoelectric and Charge Transport :

    • Poly(2,7-carbazole) derivatives exhibit high hole mobility (~10<sup>−3</sup> cm²/Vs) and thermoelectric power factors (~100 μW/m·K²), outperforming 3,9-carbazole analogs due to superior backbone planarity .
Key Findings :
  • Imidazoline-functionalized carbazoles often require stringent synthetic conditions (e.g., anhydrous solvents, inert atmosphere) due to the reactivity of imidazoline groups .
  • Triarylborane derivatives (e.g., BCz) and copolymers exhibit superior thermal and oxidative stability, making them more suitable for industrial processing .

Application-Specific Performance

OLED Performance :
  • BCz achieves a maximum external quantum efficiency (EQE) of 8.2% in blue OLEDs, leveraging its high ΦPL.
  • Imidazoline derivatives are less explored in OLEDs but show promise in sensing applications due to their H-bonding capability .
Solar Cells :
  • Poly(2,7-carbazole-dithienyl thiazolothiazole) achieves PCEs >6%, attributed to broad absorption and efficient charge separation .

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